molecular formula C15H15ClN2O4S B2363527 methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate CAS No. 1390755-06-2

methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2363527
CAS No.: 1390755-06-2
M. Wt: 354.81
InChI Key: BTEFQIYJZUSQPZ-UHFFFAOYSA-N
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Description

Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C15H15ClN2O4S and its molecular weight is 354.81. The purity is usually 95%.
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Scientific Research Applications

Protective Groups in Organic Synthesis

The compound has been explored for its utility in protecting groups for NH groups in a series of imides, azinones, nucleosides, sultams, and lactams. Such protective groups are crucial in organic synthesis, enabling selective reactions in multi-step syntheses. For example, the 2-(4-methylphenylsulfonyl)ethenyl group, a variant related to the chemical structure , offers excellent yields in conjugate addition reactions and is stable under various conditions, making it a valuable tool in synthetic organic chemistry (Petit et al., 2014).

Radical Alkenylation of C(sp3)–H Bonds

In the realm of photochemistry, the compound's related structural motifs have been employed in the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This metal-free reaction showcases the compound's potential in facilitating the introduction of (E)-sulfonylalkene units into heteroatom-substituted methines, methylenes, and aliphatic C(sp3)–H bonds, highlighting its significance in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Antioxidant Activity and Molecular Docking Studies

Furthermore, derivatives of dihydropyridine analogs, incorporating structural elements akin to the compound , have been synthesized and evaluated for their antioxidant activities. These studies not only underline the compound's potential in biological applications but also provide insights into its role in treating diseases associated with oxidative stress, as evidenced through in silico and in vitro evaluations (Sudhana & Pradeepkiran, 2019).

Complex Formation and Physicochemical Properties

The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which share a common sulfonylamino motif with the compound, sheds light on the physicochemical properties and complex formation capabilities of these compounds. This research is crucial for understanding the compound's behavior in various solvents and its potential in forming complexes with metals, which could have implications in catalysis and material science (Chekanova et al., 2014).

Properties

IUPAC Name

methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-10-9-13(14(17-10)15(19)22-2)18-23(20,21)8-7-11-3-5-12(16)6-4-11/h3-9,17-18H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEFQIYJZUSQPZ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)C(=O)OC)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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